![molecular formula C23H26BrN7O3 B11531726 N-(2-bromo-4-methylphenyl)-4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11531726.png)
N-(2-bromo-4-methylphenyl)-4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-BROMO-4-METHYLPHENYL)-4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a triazine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with a hydrazine compound in the presence of a catalyst.
Morpholine Substitution: The morpholine group is introduced through nucleophilic substitution, often using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its stable triazine core makes it suitable for incorporation into polymers and other advanced materials.
Biology and Medicine
Drug Development: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Biological Probes: It can be used as a probe to study biological pathways and molecular interactions.
Industry
Electronics: Use in the synthesis of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which N-(2-BROMO-4-METHYLPHENYL)-4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazine core can form stable complexes with metal ions, influencing catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-BROMO-4-METHYLPHENYL)-4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- **N-(2-BROMO-4-METHYLPHENYL)-4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The presence of the morpholine group in N-(2-BROMO-4-METHYLPHENYL)-4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability. The combination of the triazine core with the hydrazone linkage and morpholine group provides a unique scaffold for further functionalization and application.
Properties
Molecular Formula |
C23H26BrN7O3 |
|---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
4-N-(2-bromo-4-methylphenyl)-2-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H26BrN7O3/c1-15-4-6-18(17(24)12-15)26-21-27-22(29-23(28-21)31-8-10-34-11-9-31)30-25-14-16-5-7-19(32-2)20(13-16)33-3/h4-7,12-14H,8-11H2,1-3H3,(H2,26,27,28,29,30)/b25-14+ |
InChI Key |
RELPWZPBBGCJPW-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C=C4)OC)OC)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11531647.png)
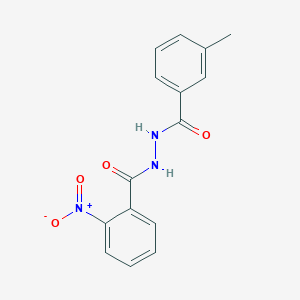
![2-[(4-Butoxyphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B11531657.png)
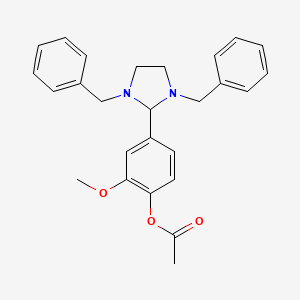
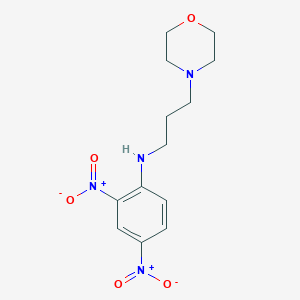
![5-Acetyl-6-methyl-4-(2-methylpropyl)-2-[(3-nitrobenzyl)sulfanyl]-1,4-dihydropyridine-3-carbonitrile](/img/structure/B11531674.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-cyanophenyl)methylidene]acetohydrazide](/img/structure/B11531677.png)
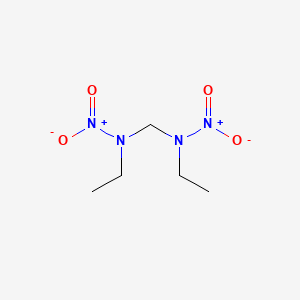
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B11531697.png)
![4,4-diphenyl-2-[5-(phenylethynyl)furan-2-yl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11531701.png)
![2-(2-methylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11531705.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11531706.png)
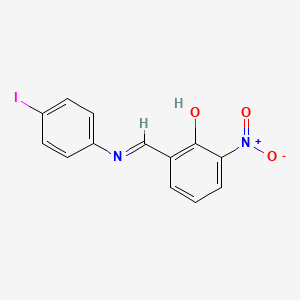
![N-({N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11531728.png)
